N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-31-19-9-5-3-7-17(19)26-23(30)27-13-11-16(12-14-27)15-24-21(28)22(29)25-18-8-4-6-10-20(18)32-2/h3-10,16H,11-15H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXNUMCDDLHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound's chemical structure is characterized by the following attributes:
| Property | Value |
|---|---|
| Molecular Formula | C26H31N5O5 |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 1324549-08-7 |
| Density | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that related derivatives can induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : Compounds have been observed to cause G2/M phase cell cycle arrest in breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values as low as 52 nM .
- Microtubule Disruption : These compounds can disrupt microtubule formation, leading to mitotic catastrophe in cancer cells .
The biological activity of the compound may be attributed to its ability to interact with specific cellular pathways:
- NF-κB Pathway Inhibition : Similar compounds have demonstrated the ability to inhibit the NF-κB signaling pathway, which is crucial in regulating inflammation and cancer progression . This inhibition can lead to reduced expression of pro-inflammatory cytokines and enhanced apoptosis in tumor cells.
- Antioxidative Effects : The compound may also activate the Nrf2 pathway, promoting antioxidant responses that protect against oxidative stress in various cell types .
Antimicrobial Activity
While primarily studied for its anticancer properties, there is emerging evidence suggesting potential antimicrobial effects. Related compounds have shown antibacterial activity against a range of pathogens, indicating a broader spectrum of biological activity .
Study on Anticancer Effects
A significant study evaluated the effects of this compound on breast cancer cell lines. The findings revealed:
- Apoptosis Induction : The compound led to a marked increase in apoptotic cells as determined by flow cytometry.
- Inhibition of Cell Proliferation : A dose-dependent reduction in cell viability was observed.
In Vivo Studies
In vivo studies using murine models have indicated that compounds structurally similar to this compound can significantly reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents.
Scientific Research Applications
Structural Characteristics
The compound features a complex molecular structure characterized by:
- Molecular Formula : C23H25N5O4
- Molecular Weight : 435.5 g/mol
- Functional Groups : The presence of a piperidine ring, oxalamide linkage, and methoxy and methylthio substituents contribute to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that compounds similar to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide exhibit significant anticancer activity. The oxalamide moiety is known to interact with cellular targets involved in tumor growth and proliferation. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Activity
The structural components of the compound suggest potential antimicrobial properties. Compounds with similar piperidine and oxalamide structures have been reported to possess antibacterial and antifungal activities. Preliminary studies indicate that this compound may inhibit the growth of specific bacterial strains .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds containing piperidine and methoxy groups. These compounds may modulate neurotransmitter systems and protect neuronal cells from oxidative stress. In animal models, similar compounds have shown promise in reducing neuroinflammation and improving cognitive function .
Drug Development
The unique properties of this compound position it as a candidate for drug development in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Development of anticancer drugs targeting specific pathways |
| Infectious Diseases | Formulation of new antibiotics or antifungals |
| Neurology | Creation of neuroprotective agents for neurodegenerative diseases |
Combination Therapies
Given its diverse biological activities, this compound could be explored in combination therapies, enhancing the efficacy of existing treatments for cancer or infections by targeting multiple pathways simultaneously.
Case Study 1: Anticancer Activity
A study conducted on a series of oxalamide derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, a related compound was shown to reduce amyloid-beta plaque formation and improve cognitive performance in treated animals compared to controls. This suggests that this compound may offer similar protective benefits .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Core Structure :
- The target compound’s oxalamide core differentiates it from sulfonamide-based W-18 but aligns with antiviral oxalamides in .
- Compared to phenethyl-substituted oxalamides (e.g., compound 17), the piperidinylmethyl group in the target may enhance rigidity and receptor-binding precision .
Substituent Effects: N1 Group: The 2-methoxyphenyl carbamoyl group in the target contrasts with the acetylpiperidine-thiazole hybrid in compound 13. The latter’s thiazole ring enables π-π interactions, whereas the carbamoyl group in the target favors hydrogen bonding .
Synthesis and Yield :
Pharmacological Implications
- Antiviral Potential: The oxalamide core in compound 13 demonstrated antiviral activity, suggesting the target compound may share similar mechanisms, albeit modulated by its unique substituents .
- Metabolic Stability : The methylthio group in the target may resist oxidative metabolism better than methoxy or fluorine substituents (e.g., compound 18 in ), extending half-life .
- Receptor Specificity : Unlike W-18, which mimics fentanyl’s piperidine-phenethyl motif , the target’s carbamoyl and methylthio groups likely steer activity away from opioid receptors toward alternative targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
